molecular formula C14H15BO3 B6306427 2-(Benzyloxy)-4-methylphenylboronic acid CAS No. 2246603-30-3

2-(Benzyloxy)-4-methylphenylboronic acid

Cat. No.: B6306427
CAS No.: 2246603-30-3
M. Wt: 242.08 g/mol
InChI Key: VDAGJYBYKZBUMO-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-methylphenylboronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a benzyloxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methylphenylboronic acid typically involves the reaction of 2-(benzyloxy)-4-methylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Temperature: Low temperatures, often around -78°C to 0°C

    Reagents: Trimethyl borate and hydrochloric acid for hydrolysis

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-4-methylphenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water

Major Products:

    Oxidation: Phenols

    Reduction: Alcohols

    Substitution: Biaryl compounds

Scientific Research Applications

2-(Benzyloxy)-4-methylphenylboronic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions and potential biological applications. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or interaction with cellular components.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2-Benzyloxyphenylboronic acid

Comparison: 2-(Benzyloxy)-4-methylphenylboronic acid is unique due to the presence of both a benzyloxy group and a methyl group on the benzene ring, which can influence its reactivity and interactions compared to other boronic acids. The benzyloxy group can provide additional steric and electronic effects, making this compound particularly useful in specific synthetic applications and potential biological activities.

Properties

IUPAC Name

(4-methyl-2-phenylmethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-7-8-13(15(16)17)14(9-11)18-10-12-5-3-2-4-6-12/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAGJYBYKZBUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)OCC2=CC=CC=C2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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